CID 71355392
説明
CID 71355392 is a chemical compound registered in the PubChem database. This absence limits the ability to characterize the compound definitively.
特性
分子式 |
EuSn3 |
|---|---|
分子量 |
508.1 g/mol |
InChI |
InChI=1S/Eu.3Sn |
InChIキー |
GFBPEQSXBJZUFB-UHFFFAOYSA-N |
正規SMILES |
[Sn].[Sn].[Sn].[Eu] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CID 71355392 involves specific chemical reactions and conditions. One common method includes the reaction of organic amines with dianhydrides, followed by stirring and dissolving in a solvent . This process ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: In industrial settings, the production of CID 71355392 is scaled up using automated machinery and controlled environments. The process typically involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: CID 71355392 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of CID 71355392 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of CID 71355392 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications or studies .
科学的研究の応用
CID 71355392 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, CID 71355392 is utilized in the production of advanced materials and chemicals .
作用機序
The mechanism of action of CID 71355392 involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their function and triggering a cascade of biochemical events.
類似化合物との比較
Comparison with Similar Compounds
Below are key comparisons based on available
2.1 Oscillatoxin Derivatives ()
Figure 1 in lists oscillatoxin derivatives with distinct CID identifiers, which may share structural or functional similarities with CID 71355392. For example:
| Compound Name | CID | Molecular Formula | Key Features |
|---|---|---|---|
| Oscillatoxin D | 101283546 | Not provided | Toxin with methylated side chain |
| 30-Methyl-oscillatoxin D | 185389 | Not provided | Methylated variant of oscillatoxin D |
| Oscillatoxin E | 156582093 | Not provided | Structural isomer with altered bioactivity |
| Oscillatoxin F | 156582092 | Not provided | Modified functional groups |
Hypothetical Comparison with CID 71355392 :
If CID 71355392 is an oscillatoxin analog, differences in methylation patterns, hydroxyl groups, or stereochemistry could influence its toxicity, solubility, or biological targets compared to the above compounds. For instance, methyl groups often enhance lipid solubility and membrane permeability, while hydroxyl groups may increase polarity and reduce bioavailability .
2.2 Chemotherapy-Induced Diarrhea (CID) Agents ()
CID 71355392 might also relate to compounds studied in chemotherapy-induced diarrhea (CID) management. For example:
- Irinotecan and 5-Fluorouracil: These chemotherapeutic agents frequently induce CID. Their mechanisms involve DNA topoisomerase inhibition and thymidylate synthase disruption, respectively, leading to intestinal epithelial damage .
- Loperamide and Octreotide: First-line CID treatments that reduce intestinal motility and secretion.
Hypothetical Comparison : If CID 71355392 is a therapeutic agent for CID, its efficacy (e.g., reduction in diarrhea incidence) and safety profile (e.g., minimal drug interactions) could be compared to loperamide (8.3% vs. 26.4% CID incidence in ) or octreotide. Structural differences (e.g., peptide vs. small molecule) would further dictate pharmacokinetic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
